(2,6-Diformylpyridin-4-YL)acetic acid
Description
(2,6-Diformylpyridin-4-YL)acetic acid is a pyridine-derived compound characterized by two formyl (-CHO) groups at the 2- and 6-positions of the pyridine ring and an acetic acid (-CH₂COOH) substituent at the 4-position. This structure confers unique reactivity, particularly in coordination chemistry and as a ligand precursor for metal-organic frameworks (MOFs) due to the formyl groups’ ability to form Schiff bases.
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(2,6-diformylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-7-1-6(3-9(13)14)2-8(5-12)10-7/h1-2,4-5H,3H2,(H,13,14) |
InChI Key |
UNVWLZCDWLJZLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diformylpyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine derivatives. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2,6-disubstituted pyridines . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2,6-Diformylpyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: 2,6-Dicarboxypyridin-4-YL)acetic acid.
Reduction: (2,6-Dihydroxymethylpyridin-4-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(2,6-Diformylpyridin-4-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of (2,6-Diformylpyridin-4-YL)acetic acid is primarily related to its ability to interact with biological macromolecules through its formyl and acetic acid functional groups. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Analysis
- Formyl vs. Chloro/Cyano Groups: The target compound’s formyl groups enhance electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation) absent in the dichloro-cyano pyridine derivative . The latter’s electron-withdrawing Cl and CN groups increase stability but reduce reactivity.
- Carboxylic Acid vs. Ester : The acetic acid group in the target compound and , and confers hydrophilicity and metal-binding capacity, whereas the methyl ester in improves lipid solubility for agrochemical applications.
- Piperazine/Isoindole Moieties : Compounds like and integrate nitrogen-rich heterocycles, enhancing solubility and bioactivity, making them suitable for pharmaceutical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
